molecular formula C15H20N4O2 B6092715 1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE

1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE

Cat. No.: B6092715
M. Wt: 288.34 g/mol
InChI Key: FUMODKGBISTIJM-UHFFFAOYSA-N
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Description

1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole class This compound is characterized by the presence of a nitro group at the 5th position, a methyl group at the 1st position, and a piperidinoethyl group at the 2nd position of the benzimidazole ring

Preparation Methods

The synthesis of 1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the nitration of a benzimidazole derivative followed by alkylation with a piperidinoethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group. Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The piperidinoethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

1-METHYL-5-NITRO-2-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives such as:

    2-METHYL-5-NITROBENZIMIDAZOLE: Lacks the piperidinoethyl group, resulting in different biological activities.

    5-NITRO-2-(2-PIPERIDINOETHYL)BENZIMIDAZOLE: Lacks the methyl group, affecting its chemical reactivity and biological properties.

    1-METHYL-2-(2-PIPERIDINOETHYL)BENZIMIDAZOLE: Lacks the nitro group, significantly altering its chemical and biological behavior. The presence of the nitro, methyl, and piperidinoethyl groups in this compound makes it unique in terms of its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-5-nitro-2-(2-piperidin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-17-14-6-5-12(19(20)21)11-13(14)16-15(17)7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMODKGBISTIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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